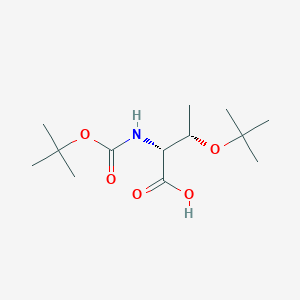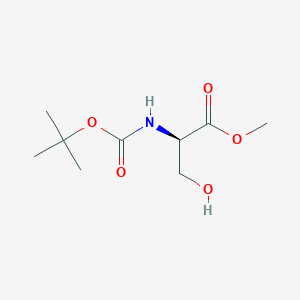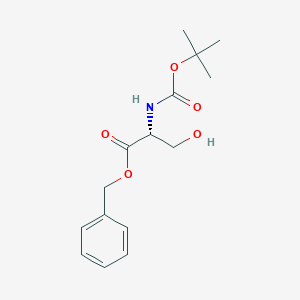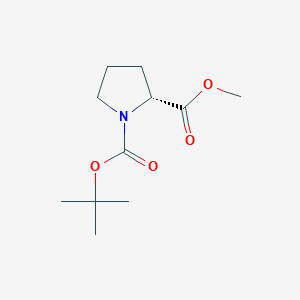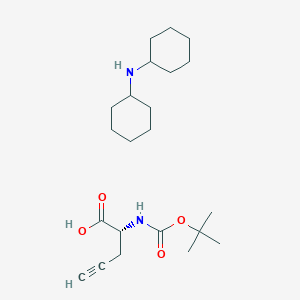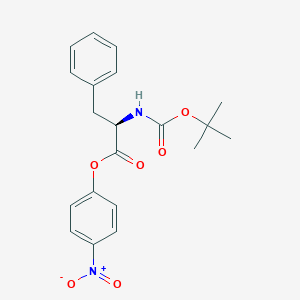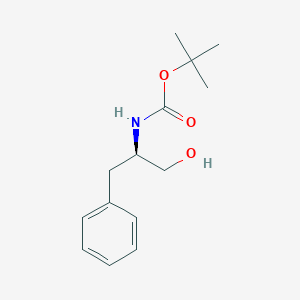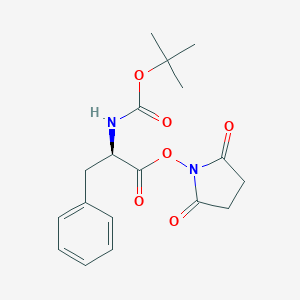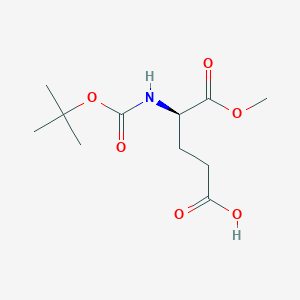
Boc-D-glu-ome
Overview
Description
“Boc-D-glu-ome” is a derivative of glutamic acid . It is also known as "(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid" .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves environmentally conscious methods . For instance, the Boc strategy is suitable for green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group . This strategy includes both liquid and solid-phase methods using Boc-amino acids based on microwave-assisted coupling reactions of nanosized reactants .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the gram-scale electrosynthesis of protected dehydroamino acids . In this process, this compound and similar compounds undergo a NaCl-mediated electrochemical oxidation, followed by an acid-catalyzed elimination .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.272 and a molecular formula of C11H19NO6 . It has a density of 1.2±0.1 g/cm3, a boiling point of 428.4±40.0 °C at 760 mmHg, and a flash point of 212.9±27.3 °C . It should be stored at 2-8°C .
Scientific Research Applications
Zinc Binding Sites of Proteases
A study by Yamamura et al. (1998) explored the reaction of Boc-Glu-Thr-Ile-His-OMe with zinc, relevant to the active sites of proteases. They found that zinc is bound to the His-imidazolyl group and that the Glu carboxyl group remains as -COOH. This research provides insights into the structure and behavior of peptides in relation to zinc-binding sites of proteases (Yamamura et al., 1998).
Inhibition of Vitamin K-Dependent Carboxylase
Larue et al. (2009) investigated the conformational analysis of glutamic acid analogues, including Boc-protected variants, as inhibitors of vitamin K-dependent carboxylation. These compounds were found to be weak competitive inhibitors, providing valuable information on the bioactive conformations of synthetic glutamyl substrates at the active site of the carboxylase (Larue et al., 2009).
Peptide Synthesis and Structural Analysis
Karle et al. (1990) conducted a study on the crystal structure of a decapeptide containing Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe. They described a parallel zipper arrangement of helical peptide columns, which provides insights into peptide structure and potential applications in biomolecular engineering (Karle et al., 1990).
Synthesis of Glutaryl-Containing Derivatives
Demin et al. (2019) synthesized new derivatives of tetrapeptides containing a glutaric acid fragment, which offers potential for binding to other biologically active molecules or nanoparticles. This research highlights the versatility of Boc-D-glu-ome in creating linkers for peptide derivatives (Demin et al., 2019).
Investigation of Transglutaminase in Tissue Engineering
Zeugolis et al. (2009) studied the role of tissue transglutaminase in tissue engineering, using BOC-DON-QIV-OMe as an inhibitor. This research is relevant to understanding how transglutaminase stabilizes protein assemblies in tissue engineering applications (Zeugolis et al., 2009).
Safety and Hazards
Boc-D-glu-ome is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If inhaled, the person should be moved to fresh air .
Mechanism of Action
Target of Action
Boc-D-Glu-Ome, also known as (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid
Mode of Action
Amino acid derivatives like this compound have been known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have stability concerns at higher temperatures.
Result of Action
As a glutamic acid derivative, it may have roles in protein synthesis and neurotransmission, given the functions of glutamic acid in these processes .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendations . Other factors such as pH and the presence of other biochemical substances may also influence its action and efficacy.
Properties
IUPAC Name |
(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427016 | |
| Record name | BOC-D-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55227-00-4 | |
| Record name | BOC-D-GLU-OME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-Glu-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


